N2-(4-fluorophenyl)-6-morpholino-N4-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
N2-(4-fluorophenyl)-6-morpholino-N4-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine is a triazine derivative with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazine core substituted with fluorophenyl, morpholino, and trifluoromethylphenyl groups, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazine core. One common approach is the reaction of cyanuric chloride with 4-fluoroaniline and morpholine to form the intermediate triazine derivative. Subsequent reaction with 3-(trifluoromethyl)aniline completes the synthesis.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The fluorophenyl and trifluoromethylphenyl groups can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed to modify the triazine core or substituents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: Fluorinated phenols and carboxylic acids.
Reduction: Amine derivatives and reduced triazine derivatives.
Substitution: Amine-substituted triazines and morpholine derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound may bind to specific enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune responses.
Comparison with Similar Compounds
N2-(4-fluorophenyl)-N4-(3-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine
N2-(4-fluorophenyl)-N4-(2-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine
N2-(4-fluorophenyl)-N4-(4-(trifluoromethyl)phenyl)-1,3,5-triazine-2,4-diamine
Uniqueness: This compound is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of both fluorophenyl and trifluoromethylphenyl groups enhances its stability and potential for diverse applications.
Properties
IUPAC Name |
4-N-(4-fluorophenyl)-6-morpholin-4-yl-2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F4N6O/c21-14-4-6-15(7-5-14)25-17-27-18(29-19(28-17)30-8-10-31-11-9-30)26-16-3-1-2-13(12-16)20(22,23)24/h1-7,12H,8-11H2,(H2,25,26,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKICBNCQHAFYIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC=CC(=C3)C(F)(F)F)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F4N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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